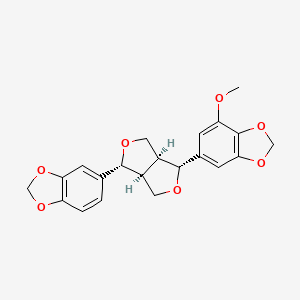

(+)-Demethoxyexcelsin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50696-38-3 |

|---|---|

Molecular Formula |

C21H20O7 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

6-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C21H20O7/c1-22-17-5-12(6-18-21(17)28-10-27-18)20-14-8-23-19(13(14)7-24-20)11-2-3-15-16(4-11)26-9-25-15/h2-6,13-14,19-20H,7-10H2,1H3/t13-,14-,19+,20+/m1/s1 |

InChI Key |

FHVJDYZMZCJFRZ-NSMLZSOPSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C=C5)OCO6 |

Origin of Product |

United States |

Isolation and Natural Occurrence of + Demethoxyexcelsin

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.

Crystallographic Data for (+)-Demethoxyexcelsin:

| Parameter | Value |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) |

Note: Specific X-ray crystallographic data for this compound is not publicly available in the searched resources. The table is a template for the required data.

Chiroptical Methods

In the absence of a single crystal suitable for X-ray analysis, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed to investigate the stereochemistry. The experimental CD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers to determine the most likely absolute configuration. The positive specific rotation, indicated by the "(+)" prefix in its name, is a fundamental chiroptical property of this compound.

Structural Relationship to Other Furofuran Lignans

(+)-Demethoxyexcelsin belongs to the furofuran class of lignans (B1203133), a large and structurally diverse family of natural products. Its structure is closely related to other well-known furofuran lignans, such as excelsin, sesamin, and pinoresinol (B1678388). The structural variations among these compounds typically arise from differences in the substitution patterns on the aromatic rings and the stereochemistry of the bicyclic furofuran core.

For instance, the name "this compound" suggests a structural relationship to excelsin, likely differing by the absence of a methoxy (B1213986) group on one of the aromatic rings. Comparing the spectroscopic data of this compound with that of excelsin and other related lignans is a powerful tool for confirming its structure and understanding the subtle effects of substituent changes on the spectral properties. Furofuran lignans are frequently isolated from plants of the Piper genus, and the co-occurrence of these related compounds in the same plant source is common.

Chemical Synthesis of + Demethoxyexcelsin

Total Synthesis Strategies: A Blueprint for Construction

The total synthesis of a complex molecule like (+)-Demethoxyexcelsin requires a carefully crafted plan. Chemists employ various strategies to navigate the synthetic landscape, aiming for efficiency, stereocontrol, and practicality.

Retrosynthetic Analysis: Deconstructing the Target

Retrosynthetic analysis is a powerful problem-solving technique in which the target molecule is mentally disassembled into simpler, commercially available starting materials. For this compound, a key disconnection strategy involves a biomimetic approach. This strategy is inspired by the proposed biosynthetic pathway of such lignans (B1203133), which is believed to involve the dimerization of two C6-C3 units.

A plausible retrosynthetic analysis for this compound, a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan (B3055560), would likely involve the disconnection of the tetrahydrofuran (B95107) ring. A key step in the forward sense would be the acid-catalyzed cyclization of a 1,4-diaryl-2,3-dimethylbutane-1,4-diol intermediate. This diol, in turn, can be envisioned as arising from the coupling of two molecules of a C6-C3 precursor, such as a substituted propiophenone (B1677668) or a related derivative. This approach is conceptually elegant as it mimics the proposed natural assembly of these compounds.

Stereoselective and Enantioselective Approaches: Mastering Chirality

A significant challenge in the synthesis of this compound is the precise control of its stereochemistry. The molecule possesses multiple stereocenters, and achieving the correct three-dimensional arrangement of atoms is crucial. To this end, chemists employ stereoselective and enantioselective methods.

Stereoselective reactions are those that favor the formation of one stereoisomer over others. In the context of this compound synthesis, this could involve diastereoselective reactions to control the relative stereochemistry of the substituents on the tetrahydrofuran ring. For instance, the cyclization of the 1,4-diol precursor can proceed with high diastereoselectivity, guided by the inherent stereochemistry of the diol itself.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents. For the synthesis of the optically active this compound, an enantioselective approach is essential. A bioinspired, stereoselective synthesis of related chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans has been described, starting from unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com This suggests that the stereochemistry of the final product can be traced back to the stereochemistry of the initial building blocks, which themselves can be prepared using enantioselective methods.

Synthetic Methodologies and Key Transformations

The successful execution of a total synthesis relies on a toolbox of reliable and efficient chemical reactions. In the synthesis of this compound and related lignans, several key transformations are frequently employed.

A crucial step is the formation of the 1,4-diaryl-2,3-dimethylbutane-1,4-diol precursor. This can be achieved through various methods, including reductive coupling of substituted acetophenones or aldol-type reactions.

The cornerstone of many syntheses in this class is the acid-catalyzed cyclization of the 1,4-diol to form the tetrahydrofuran ring. This reaction often proceeds with high stereoselectivity, driven by the thermodynamic stability of the resulting product. The chemoselective formation of a more stabilized benzylic carbocation followed by a stereoselective cyclization has been shown to be effective in the synthesis of related compounds. elsevierpure.com

| Strategy | Key Features | Advantages | Potential Disadvantages |

| Linear Synthesis | Stepwise construction of the carbon skeleton. | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, greater flexibility for analogue synthesis. | May require more complex planning and execution of fragment coupling. |

| Biomimetic Synthesis | Mimics the proposed biosynthetic pathway. | Can be highly efficient and stereoselective. | The feasibility of the key biomimetic step may not always be predictable. |

Biosynthesis of + Demethoxyexcelsin

Proposed Biosynthetic Pathways for Lignans (B1203133)

The biosynthesis of lignans, including the furofuran scaffold of (+)-Demethoxyexcelsin, originates from the phenylpropanoid pathway. researchgate.net This fundamental metabolic route provides the essential building blocks for a vast array of plant natural products. The journey from primary metabolism to the complex structure of a lignan (B3055560) involves several key stages.

The general biosynthetic pathway for lignans is widely accepted to commence with the oxidative dimerization of two monolignol units. nsf.gov For the majority of lignans, the primary monolignol precursor is coniferyl alcohol. researchgate.net The coupling of these two C6-C3 units, specifically at their β-carbon atoms (C8-C8'), is a defining step in lignan formation. nsf.gov This reaction is not random; it is under strict stereochemical control, leading to the formation of specific enantiomers, a hallmark of lignan biosynthesis. researchgate.net

This initial dimerization results in the formation of the simplest lignan, pinoresinol (B1678388), which possesses the characteristic furofuran ring system. nsf.gov From this central intermediate, the pathway diverges, leading to the vast structural diversity observed in the lignan family. nsf.gov A series of subsequent enzymatic modifications, including reductions, oxidations, and methylations, tailor the pinoresinol scaffold to generate a wide array of furofuran lignans and other lignan subtypes such as furans, dibenzylbutanes, and dibenzylbutyrolactones. nsf.gov Although not definitively proven for this compound, it is highly probable that its biosynthesis follows this general scheme, originating from coniferyl alcohol and proceeding through a pinoresinol-like intermediate.

Enzymatic Mechanisms and Precursor Identification

The biosynthesis of lignans is orchestrated by a suite of specific enzymes that catalyze each step of the pathway with high precision. The identification of these enzymes and their mechanisms is crucial to understanding how a plant can produce a specific compound like this compound.

Precursor Identification:

The primary precursor for the biosynthesis of most lignans is coniferyl alcohol . researchgate.net This monolignol is synthesized via the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert phenylalanine into coniferyl alcohol.

Key Enzymatic Mechanisms:

The conversion of coniferyl alcohol into the furofuran lignan core involves several key enzyme classes:

Oxidases: The initial dimerization of two coniferyl alcohol molecules is an oxidative coupling reaction. This is typically catalyzed by laccases or peroxidases, which generate phenoxy radicals from the monolignol precursors. nsf.gov

Dirigent Proteins (DIRs): These proteins are crucial for controlling the stereochemistry of the coupling reaction. In the absence of DIRs, the dimerization of coniferyl alcohol radicals leads to a racemic mixture of products. DIRs guide the radicals into a specific orientation, ensuring the formation of a single enantiomer, such as (+)-pinoresinol. nsf.gov

Pinoresinol-Lariciresinol Reductases (PLRs): Following the formation of pinoresinol, this class of enzymes can catalyze the sequential reduction of the furofuran ring to produce other lignan scaffolds. nsf.gov

Secoisolariciresinol (B192356) Dehydrogenase (SDH): This enzyme is involved in the oxidation of secoisolariciresinol to matairesinol, another key intermediate in the biosynthesis of various lignans. nsf.gov

While the specific enzymes that modify a pinoresinol-type intermediate to yield this compound have not been characterized, it is hypothesized that a series of hydroxylases, methyltransferases, and potentially other modifying enzymes are involved in tailoring the final structure.

| Enzyme Class | Function in Lignan Biosynthesis | Key Substrates/Products |

| Laccases/Peroxidases | Oxidative coupling of monolignols | Coniferyl alcohol → Pinoresinol |

| Dirigent Proteins (DIRs) | Stereoselective control of monolignol coupling | Ensures formation of specific enantiomers |

| Pinoresinol-Lariciresinol Reductases (PLRs) | Reduction of the furofuran ring | Pinoresinol → Lariciresinol → Secoisolariciresinol |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidation of secoisolariciresinol | Secoisolariciresinol → Matairesinol |

Genetic Basis of Biosynthesis

The production of this compound, like all plant secondary metabolites, is ultimately controlled at the genetic level. The enzymes responsible for its biosynthesis are encoded by specific genes, and the regulation of these genes determines when, where, and in what quantities the compound is produced.

While the specific genes for this compound biosynthesis remain to be identified, research on other lignans has provided a solid framework for understanding the genetic basis. The genes encoding the key enzymes of the general lignan pathway have been identified and characterized in several plant species.

| Gene Family | Encodes Enzyme | Role in Lignan Biosynthesis |

| PAL | Phenylalanine ammonia-lyase | Initial step of the phenylpropanoid pathway |

| C4H | Cinnamate 4-hydroxylase | Hydroxylation in the phenylpropanoid pathway |

| COMT | Caffeic acid O-methyltransferase | Methylation in the phenylpropanoid pathway |

| LAC / PER | Laccase / Peroxidase | Oxidative dimerization of monolignols |

| DIR | Dirigent protein | Stereochemical control of dimerization |

| PLR | Pinoresinol-lariciresinol reductase | Diversification of lignan scaffolds |

| SDH | Secoisolariciresinol dehydrogenase | Diversification of lignan scaffolds |

The expression of these genes is often tightly regulated and can be influenced by developmental cues and environmental stresses, suggesting that lignans play important roles in plant development and defense. nsf.gov The discovery of the complete set of genes responsible for this compound biosynthesis would require advanced techniques such as transcriptome sequencing and functional genomics. Such knowledge would not only provide a complete picture of its formation but could also open avenues for its biotechnological production.

Biological Activities and Mechanistic Investigations of + Demethoxyexcelsin

In Vitro Bioactivity Profiling

Initial in vitro screenings have provided insights into the antioxidant, anti-inflammatory, antimicrobial, and antiviral properties of (+)-Demethoxyexcelsin and related compounds.

Lignans (B1203133) as a chemical class are recognized for their antioxidant properties, which are largely attributed to their phenolic structure. oiirj.orgnih.gov These compounds can protect cells from the damaging effects of reactive oxygen species (ROS). fortunejournals.com The antioxidant capacity of lignans is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net While specific quantitative antioxidant data for this compound is not extensively detailed in the available literature, the general antioxidant activity of lignans suggests that this compound may also possess these properties. oiirj.orgfortunejournals.com For instance, studies on other lignans have demonstrated significant DPPH radical scavenging activity. nih.gov Lignan-rich extracts from various plants have also shown considerable antioxidant potential, sometimes comparable to the standard antioxidant Trolox. mdpi.com

This compound, which has been isolated from the New Zealand native plant kawakawa (Macropiper excelsum), is associated with the plant's traditional use for its anti-inflammatory effects. google.comsaudijournals.com Scientific investigations into kawakawa have identified myristicin (B1677595) and demethoxyexcelsin as some of its chemical constituents with purported anti-inflammatory action. saudijournals.com The anti-inflammatory mechanisms of lignans often involve the modulation of key signaling pathways. oiirj.orgfortunejournals.com For example, some lignans have been shown to regulate inflammatory responses by suppressing pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). fortunejournals.comsemanticscholar.org Furthermore, certain lignans can influence the activity of caspase-3, an enzyme that, in addition to its role in apoptosis, can also be involved in inflammatory processes. fortunejournals.com

A notable biological activity identified for a compound closely related to this compound is its anti-HIV potential. A study on natural anti-HIV agents isolated the lignan (B3055560) (+)-5'-demethoxyepiexcelsin from Litsea verticillata. nih.gov This compound demonstrated moderate activity against the human immunodeficiency virus (HIV). nih.gov The structural similarity between (+)-5'-demethoxyepiexcelsin and this compound suggests that the latter may hold similar therapeutic promise.

| Compound | Activity | IC₅₀ | Source Organism |

| (+)-5'-demethoxyepiexcelsin | Anti-HIV | 16.4 µg/mL (42.7 µM) | Litsea verticillata |

This table presents the anti-HIV activity of (+)-5'-demethoxyepiexcelsin, a compound closely related to this compound.

Molecular Mechanisms of Action Studies

Preliminary research into the molecular mechanisms underlying the biological activities of this compound has pointed towards specific molecular targets.

An in silico study investigating potential phytocompound inhibitors of Caspase-3 identified Demethoxyexcelsin as a candidate molecule. googleapis.comd-nb.info Caspase-3 is a key enzyme in the apoptotic pathway, and its modulation can have significant therapeutic implications. nih.gov The docking study suggested a potential binding interaction between Demethoxyexcelsin and Caspase-3, indicating that this enzyme could be a molecular target. googleapis.comd-nb.info The activation of caspase-3 by other lignans has been reported in the context of inducing apoptosis in cancer cells. scielo.br This line of investigation suggests that one of the potential mechanisms of action for this compound could be through the modulation of apoptotic pathways.

Receptor-Ligand Interactions

There is currently no available data from receptor binding assays or structural biology studies, such as X-ray crystallography or NMR spectroscopy, that elucidate the specific molecular targets of this compound. Information regarding its binding affinity, selectivity for various receptors, and the specific amino acid residues involved in potential interactions is not present in the current body of scientific literature.

Cellular Pathway Modulation

Investigations into how this compound affects intracellular signaling pathways are not available. There are no studies on its impact on key cellular processes such as kinase cascades, gene expression, or second messenger systems. Therefore, its potential to modulate pathways implicated in disease, like the PI3K/Akt, MAPK, or NF-κB pathways, remains unknown.

In Vitro Pharmacological and Pharmacodynamic Studies

Detailed in vitro studies to characterize the pharmacological and pharmacodynamic profile of this compound have not been published. There is no information available from cell-based assays that would define its functional activity (e.g., agonist, antagonist, inverse agonist), its potency (EC50 or IC50 values), or its efficacy in various cellular models. Time-course studies and the reversibility of its effects have also not been documented.

Structure-Activity Relationship (SAR) Studies

Due to the lack of synthesized and tested analogs of this compound, no structure-activity relationship studies have been established.

Qualitative SAR Analysis

There are no published reports that analyze the relationship between the structural features of this compound and its biological activity. Such an analysis would typically involve comparing the activity of a series of related compounds to identify key functional groups and structural motifs responsible for its effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models, which are mathematical representations of the relationship between chemical structure and biological activity, have been developed for this compound. The generation of such models requires a dataset of compounds with known activities, which is not available.

Derivatives and Analogues of + Demethoxyexcelsin7.1. Design and Synthesis of Structural Analogues7.2. Semisynthesis and Chemical Modification Strategies7.3. Biological Evaluation of Derivatives and Analogues7.4. Structure Activity Relationships of Modified Structures

Further research would be required to explore the potential for creating and testing derivatives of (+)-Demethoxyexcelsin to determine their biological activities and establish any structure-activity relationships. At present, this information is not available in the public domain.

Future Research Directions for + Demethoxyexcelsin

Advancements in Synthetic Methodologies for Analogues

The development of efficient and versatile synthetic routes to analogues of (+)-Demethoxyexcelsin is a critical step towards understanding its structure-activity relationships and optimizing its therapeutic properties. Future research in this area should focus on innovative synthetic strategies that allow for the systematic modification of the core furofuran lignan (B3055560) scaffold.

Key research objectives include:

Asymmetric Synthesis: Developing novel methods for the stereocontrolled synthesis of the furofuran ring system. Techniques such as asymmetric dimerization of cinnamic acid derivatives, which have been successfully applied to other lignans (B1203133), could be adapted for this compound.

Modification of Aromatic Rings: Exploring reactions to introduce a variety of substituents onto the benzodioxole moieties. This would enable the investigation of how different functional groups influence biological activity.

Side-Chain Functionalization: Devising synthetic pathways to modify the side chains of the furofuran core. This could involve the introduction of different alkyl or aryl groups to probe their impact on potency and selectivity.

The exploration of these synthetic avenues will not only provide access to a diverse library of this compound analogues for biological screening but also contribute to the broader field of natural product synthesis.

| Analogue Class | Synthetic Strategy | Potential Therapeutic Target |

| Aromatic Ring Variants | Palladium-catalyzed cross-coupling reactions | Cancer, Inflammatory Disorders |

| Side-Chain Modified Analogues | Grignard reactions, Wittig reactions | Neurodegenerative Diseases, Infectious Diseases |

| Stereochemical Isomers | Asymmetric catalysis, Chiral pool synthesis | To be determined based on screening |

Deeper Mechanistic Elucidation of Biological Actions

While preliminary studies on related furofuran lignans suggest potential antioxidant, anti-inflammatory, and antimicrobial activities, the precise molecular mechanisms underlying the biological effects of this compound remain to be elucidated. Future research should employ a combination of in vitro and in vivo models to unravel these pathways.

Areas of focus for mechanistic studies should include:

Enzyme Inhibition Assays: Investigating the ability of this compound and its analogues to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX-1 and COX-2) in inflammation or microbial enzymes in infectious diseases.

Gene and Protein Expression Profiling: Utilizing techniques like RNA sequencing and proteomics to identify the cellular pathways modulated by this compound. This could reveal novel targets and provide a comprehensive understanding of its mode of action.

Receptor Binding Studies: Determining if this compound interacts with specific cellular receptors to exert its biological effects. This is particularly relevant for exploring its potential in areas like neuropharmacology or endocrinology.

A thorough understanding of the molecular mechanisms will be crucial for the rational design of second-generation analogues with improved efficacy and reduced off-target effects.

Exploration of Novel Bioactivities and Therapeutic Potential

Building upon the known biological activities of the furofuran lignan class, future research should aim to uncover novel bioactivities and therapeutic applications for this compound. The structural uniqueness of this compound suggests that it may possess a distinct pharmacological profile.

Promising areas for exploration include:

Anticancer Activity: Screening this compound and its analogues against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Further studies could then investigate its impact on key cancer-related pathways such as apoptosis, angiogenesis, and metastasis.

Neuroprotective Effects: Given that some lignans have shown neuroprotective properties, investigating the potential of this compound to protect neurons from oxidative stress, excitotoxicity, and other insults relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antiviral and Antiparasitic Activity: Evaluating the efficacy of this compound against a range of viruses and parasites, an area where natural products have historically been a rich source of new leads.

The discovery of novel bioactivities would significantly expand the therapeutic potential of this compound and could lead to the development of new treatments for a variety of diseases.

| Potential Therapeutic Area | Screening Model | Potential Mechanism of Action |

| Oncology | Cancer cell line proliferation assays | Induction of apoptosis, Inhibition of topoisomerase |

| Neurodegeneration | Neuronal cell culture models of stress | Antioxidant activity, Modulation of signaling pathways |

| Infectious Diseases | In vitro viral replication or parasite growth assays | Inhibition of essential viral/parasitic enzymes |

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.